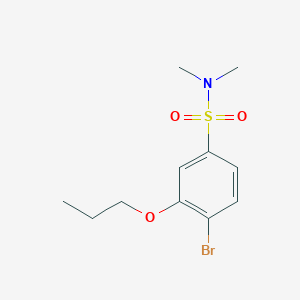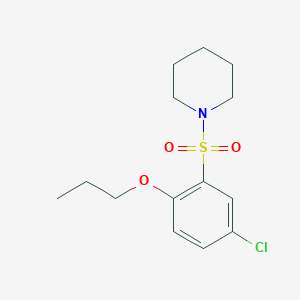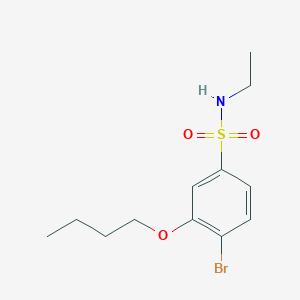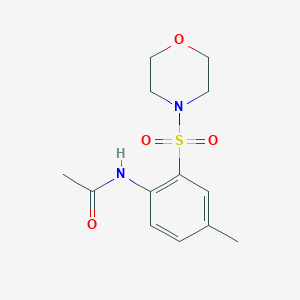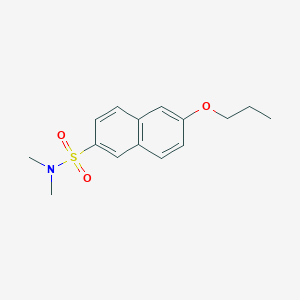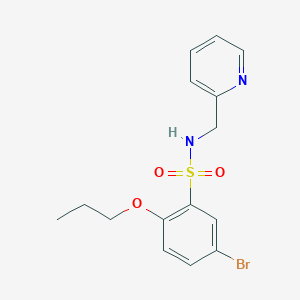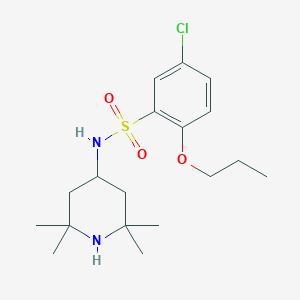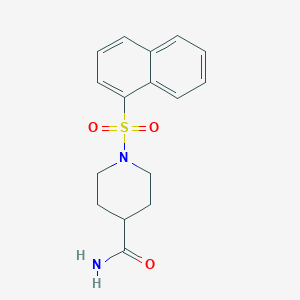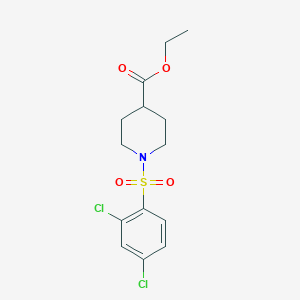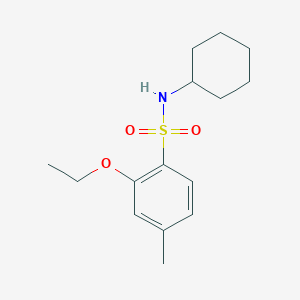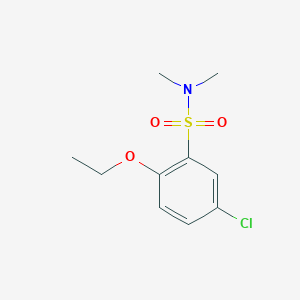
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, also known as TPBS, is a sulfonamide compound that has gained significant interest in scientific research. TPBS is a white crystalline solid with a molecular formula of C14H21NO3S and a molecular weight of 291.38 g/mol. This compound has been extensively studied for its various applications in different fields of research, including biochemistry, pharmacology, and chemical biology.
Mécanisme D'action
The mechanism of action of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide involves the binding of the compound to the active site of CA IX, leading to the inhibition of its enzymatic activity. CA IX is an essential enzyme involved in regulating the pH of cancer cells, and its inhibition by N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide leads to an increase in intracellular acidity, resulting in cancer cell death.
Biochemical and Physiological Effects
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory properties and has been reported to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in lab experiments is its high potency and specificity towards CA IX. This makes N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide an ideal tool for studying the role of CA IX in cancer cell proliferation and tumor growth. However, one of the limitations of using N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the use of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in scientific research. One potential application is the development of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide-based therapeutics for the treatment of cancer. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to be effective in inhibiting CA IX activity in vitro and in vivo, making it a promising candidate for the development of CA IX-targeted cancer therapies.
Another future direction is the use of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in the development of diagnostic tools for cancer. CA IX is overexpressed in several types of cancer cells, and the inhibition of its activity by N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide can be used to detect the presence of cancer cells in patients.
Conclusion
In conclusion, N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, or N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, is a sulfonamide compound that has gained significant interest in scientific research. It has been extensively studied for its various applications in different fields of research, including biochemistry, pharmacology, and chemical biology. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to be a potent inhibitor of CA IX, an enzyme that is overexpressed in several types of cancer cells, making it a promising candidate for the development of CA IX-targeted cancer therapies.
Méthodes De Synthèse
The synthesis of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide involves the reaction of 4,5-dimethyl-2-nitrophenol with propylamine, followed by the reduction of the nitro group to an amine group. The final step involves the reaction of the amine group with sulfonyl chloride to form N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide. This synthesis method has been reported to yield high purity and high yield of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide.
Applications De Recherche Scientifique
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells, including breast, lung, and kidney cancer. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to inhibit CA IX activity in vitro and in vivo, leading to a decrease in cancer cell proliferation and tumor growth.
Propriétés
Formule moléculaire |
C13H21NO3S |
|---|---|
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
N,N,4,5-tetramethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-6-7-17-12-8-10(2)11(3)9-13(12)18(15,16)14(4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
BGTJNVZIZHFUHG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




